molecular formula C11H14ClNO B1599248 4-(4-Chlorophenoxy)piperidine CAS No. 97839-99-1

4-(4-Chlorophenoxy)piperidine

Cat. No. B1599248
CAS RN: 97839-99-1
M. Wt: 211.69 g/mol
InChI Key: VOQMPZXAFLPTMM-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)piperidine (4-CPP) is a synthetic compound that has been used in various scientific research applications. It is a colorless, water-soluble solid with a melting point of 132-134°C. 4-CPP is a member of the piperidine family, which is composed of heterocyclic compounds that contain a six-membered ring of nitrogen atoms and a single chlorine atom. It is also a derivative of 4-chlorophenol, which is an aromatic compound that is used in a variety of industrial applications.

Scientific Research Applications

1. General Information “4-(4-Chlorophenoxy)piperidine” is a chemical compound with the CAS Number: 63843-53-8 . It’s a solid substance at room temperature and has a molecular weight of 248.15 . It’s slightly soluble in water .

2. Scientific Field The primary scientific field where “4-(4-Chlorophenoxy)piperidine” is used is in pharmaceutical research . It’s employed as an intermediate for pharmaceuticals .

3. Piperidine Derivatives Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives, including “4-(4-Chlorophenoxy)piperidine”, have shown several important pharmacophoric features and are being utilized in different therapeutic applications .

4. Therapeutic Applications Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

5. Storage and Handling This compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should be stored away from oxidizing agents .

Safety And Hazards

It is considered hazardous, causing skin and eye irritation, and may cause respiratory irritation .

  • Future Directions

    • Further research is needed to explore its therapeutic potential, especially in cancer treatment .
  • properties

    IUPAC Name

    4-(4-chlorophenoxy)piperidine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H14ClNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VOQMPZXAFLPTMM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CNCCC1OC2=CC=C(C=C2)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H14ClNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50409408
    Record name 4-(4-chlorophenoxy)piperidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50409408
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    211.69 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(4-Chlorophenoxy)piperidine

    CAS RN

    97839-99-1
    Record name 4-(4-chlorophenoxy)piperidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50409408
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    3-p-methoxyphenyl-5(S)-[(4-p-chlorophenoxypiperidino)methyl]-2-oxazolidinone (hydrochloride), m.p. 249°-251°; [α]D =-29.9° (DMSO);
    Name
    3-p-methoxyphenyl-5(S)-[(4-p-chlorophenoxypiperidino)methyl]-2-oxazolidinone
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Name
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    0 (± 1) mol
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    solvent
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    4-(4-Chlorophenoxy)piperidine

    Citations

    For This Compound
    6
    Citations
    B Latli, MJ Hrapchak, TG Tampone… - Journal of Labelled …, 2023 - Wiley Online Library
    (R)‐2‐(4‐(Benzo[d]oxazol‐2‐yl)piperazin‐1‐yl)‐4‐((tetrahydro‐2H‐pyran‐4‐yl)amino)‐6,7‐dihydrothieno[3,2‐d]pyrimidine 5‐oxide (1) and (R)‐2‐(4‐(4‐chlorophenoxy)piperidin‐1‐yl)‐…
    E Carrasco, P Gomez-Gutierrez… - Current medicinal …, 2022 - ingentaconnect.com
    Introduction: In the quest for novel allosteric inhibitors of the p38 MAP kinase, we recently described the A-loop regulatory site, identified by means of molecular modeling studies …
    Number of citations: 5 www.ingentaconnect.com
    E Carrasco, P Gomez-Gutierrez, PM Campos… - European journal of …, 2021 - Elsevier
    Interleukin-1β is a central mediator of innate immune responses and inflammation. It plays a key role in a wide variety of pathologies, ranging from autoinflammatory diseases to …
    Number of citations: 5 www.sciencedirect.com
    JA Borthwick, C Alemparte, I Wall… - Journal of Medicinal …, 2020 - ACS Publications
    Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis and has recently been studied as a potential drug target, with inhibitors …
    Number of citations: 21 pubs.acs.org
    ÁA Kelemen - 2018 - repozitorium.omikk.bme.hu
    MsCl–mesyl chloride NBS–N-bromosuccinimide NCS–N-chlorosuccinimide nN–number of nitrogen atoms nOx–number of oxygen atoms NPxxY–motif of AsnPro (xx) Tyr conserved …
    Number of citations: 0 repozitorium.omikk.bme.hu
    RP Frutos, TG Tampone, JA Mulder… - … Process Research & …, 2016 - ACS Publications
    A practical, safe, and efficient process for the synthesis of PDE4 (phosphodiesterase type 4) inhibitors represented by 1 and 2 was developed and demonstrated on a multi-kilogram …
    Number of citations: 15 pubs.acs.org

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